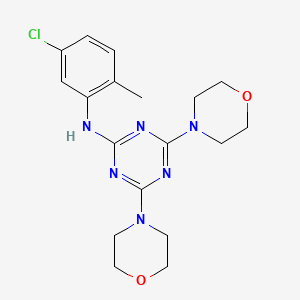
N-(5-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C18H23ClN6O2 and its molecular weight is 390.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asEnoyl- [acyl-carrier-protein] reductase [NADH] and Prothrombin . These enzymes play crucial roles in bacterial fatty acid synthesis and blood coagulation, respectively.
Biochemical Pathways
If the compound does indeed target enoyl- [acyl-carrier-protein] reductase [nadh], it could potentially affect thefatty acid synthesis pathway in bacteria . If Prothrombin is a target, the compound could influence the blood coagulation pathway .
Biological Activity
N-(5-chloro-2-methylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of key signaling pathways involved in cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound belongs to the class of triazine derivatives, which are known for their diverse biological activities including anti-cancer properties. The structure features a triazine ring substituted with morpholino groups and a chloro-methylphenyl moiety, which are critical for its biological efficacy.
This compound functions primarily as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth and proliferation, making it a significant target in cancer therapy.
Key Mechanisms:
- PI3K Inhibition : The compound demonstrates potent inhibition of phosphoinositide 3-kinase (PI3K), which is involved in cellular growth and survival.
- mTOR Inhibition : It also inhibits mammalian target of rapamycin (mTOR), further contributing to its anti-cancer effects by blocking downstream signaling pathways that promote tumor growth .
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor activity. For example:
- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 0.4 nM to 70 nM against various cancer cell lines . This suggests that this compound may exhibit comparable or enhanced activity.
Case Studies
- Study on Cell Lines : A study investigated the effects of triazine derivatives on gastric cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the PI3K/Akt/mTOR pathway .
- Comparative Analysis : In another study comparing various inhibitors targeting the same pathways, derivatives similar to this compound showed superior efficacy in reducing tumor size in xenograft models compared to standard therapies .
Data Summary
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O2/c1-13-2-3-14(19)12-15(13)20-16-21-17(24-4-8-26-9-5-24)23-18(22-16)25-6-10-27-11-7-25/h2-3,12H,4-11H2,1H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXFFKFRESQXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













